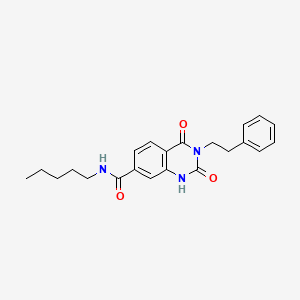

![molecular formula C15H15N3 B2854935 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine CAS No. 2108834-24-6](/img/structure/B2854935.png)

6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazopyridine is the basic skeleton for many drugs and natural products, and their derivatives play an important role in the synthesis of many nitrogen fused heterocycles . Substituted imidazo[1,2-a]pyridines are significant due to their biological activity .

Synthesis Analysis

An efficient protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction . This transformation has several advantages, including being catalyst-free, using green solvent, being operationally simple, scalable, and eco-friendly .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” can be analyzed using NMR spectroscopy. For example, one study reported the 1H NMR and 13C NMR spectra of a similar compound .Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” can be studied using various techniques. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine” include a density of 1.09±0.1 g/cm3 and a pKa of 7.07±0.50 . More detailed properties can be obtained using various analytical techniques.Scientific Research Applications

Pharmaceutical Drug Development

This compound serves as a core structure in the synthesis of various drugs. Its derivatives are found in medications like zolpidem, used for treating insomnia, and alpidem, an anxiolytic agent . The molecular structure is conducive to binding with VEGFR2 receptors, potentially inhibiting tumor growth and angiogenesis, making it a candidate for anti-cancer drug development .

Agricultural Chemicals

In agriculture, derivatives of this compound are integral in creating insecticides, fungicides, herbicides, and plant growth regulators . The imidazo[1,2-a]pyridine moiety’s versatility allows for the development of compounds that can protect crops from various pests and diseases, contributing to enhanced agricultural productivity.

Anticancer Agents

Specific derivatives, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline, have been synthesized and evaluated for their anti-proliferative activities against cancer cell lines . These studies are crucial for discovering new cancer treatments, particularly those targeting the PI3Kα signaling pathway involved in cell growth and survival .

Antimicrobial Applications

The imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of antimicrobial activities. They have been assessed for their potential against various bacterial and fungal strains, which could lead to new treatments for infectious diseases .

Organic Synthesis

This compound is a valuable heterocyclic scaffold in organic synthesis. It’s used in radical reactions for direct functionalization through methods like transition metal catalysis, metal-free oxidation, and photocatalysis . These synthetic routes are essential for creating complex molecules for further research and development.

Biological Activity Studies

The compound’s derivatives are studied for a wide range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antiproliferative properties . These studies contribute to a deeper understanding of the compound’s potential in treating various conditions and diseases.

Future Directions

Mechanism of Action

Target of Action

The primary target of 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine is the VEGFR2 receptors . These receptors play a crucial role in tumor cell growth and angiogenesis .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This interaction potentially inhibits the function of the VEGFR2 receptors, thereby inhibiting tumor cell growth and angiogenesis .

Biochemical Pathways

Given its potential role as a vegfr2 inhibitor, it can be inferred that it may affect pathways related tocell growth and angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the inhibition of tumor cell growth and angiogenesis , given its potential role as a VEGFR2 inhibitor. This could result in a decrease in tumor size and spread.

properties

IUPAC Name |

6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-5-3-4-6-12(10)14-9-18-8-11(2)13(16)7-15(18)17-14/h3-9H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHKBFADFHITIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)

![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/no-structure.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2854862.png)

![5-Chloro-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2854864.png)

![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)

![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)